6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde
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Overview
Description
6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with 2-chloropyridine-3-carbaldehyde under acidic conditions. This reaction typically requires a catalyst such as acetic acid and is carried out at elevated temperatures to facilitate the formation of the imidazo[1,2-a]pyridine ring .
Industrial production methods often involve multi-step processes that include the preparation of intermediate compounds followed by their cyclization to form the desired product. These methods are optimized for high yield and purity, ensuring the compound’s suitability for further applications .
Chemical Reactions Analysis
6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit essential enzymes or disrupt cellular processes in microorganisms. In cancer research, the compound may exert its effects by interfering with cell proliferation pathways or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde can be compared with other similar compounds such as:
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde: This compound lacks the chloro group, which may affect its reactivity and biological activity.
6-Bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde: The presence of a bromo group instead of a chloro group can lead to different chemical properties and reactivity.
2-(Pyridin-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde: This compound lacks the halogen substituent, which may influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88594-24-5 |
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Molecular Formula |
C13H8ClN3O |
Molecular Weight |
257.67 g/mol |
IUPAC Name |
6-chloro-2-pyridin-2-ylimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H8ClN3O/c14-9-4-5-12-16-13(10-3-1-2-6-15-10)11(8-18)17(12)7-9/h1-8H |
InChI Key |
MKMDOPCLUPYBLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(N3C=C(C=CC3=N2)Cl)C=O |
Origin of Product |
United States |
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